

IUPAC name and synonyms for 1-Ethylpyrrolidin-2-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Ethylpyrrolidin-2-one**

Cat. No.: **B1215724**

[Get Quote](#)

An In-depth Technical Guide to 1-Ethylpyrrolidin-2-one

This technical guide provides a comprehensive overview of **1-Ethylpyrrolidin-2-one**, also known as N-Ethyl-2-pyrrolidone (NEP), tailored for researchers, scientists, and professionals in drug development. It covers its chemical identity, physicochemical properties, synthesis, and relevant experimental applications.

Chemical Identity

The nomenclature and identifiers for **1-Ethylpyrrolidin-2-one** are crucial for accurate documentation and research.

IUPAC Name: **1-ethylpyrrolidin-2-one**[\[1\]](#)[\[2\]](#)

Synonyms: A variety of synonyms are used in literature and commercial contexts for this compound.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

- 1-Ethyl-2-pyrrolidinone
- 1-Ethyl-2-pyrrolidone
- N-Ethyl-2-pyrrolidone (NEP)
- N-Ethylpyrrolidinone

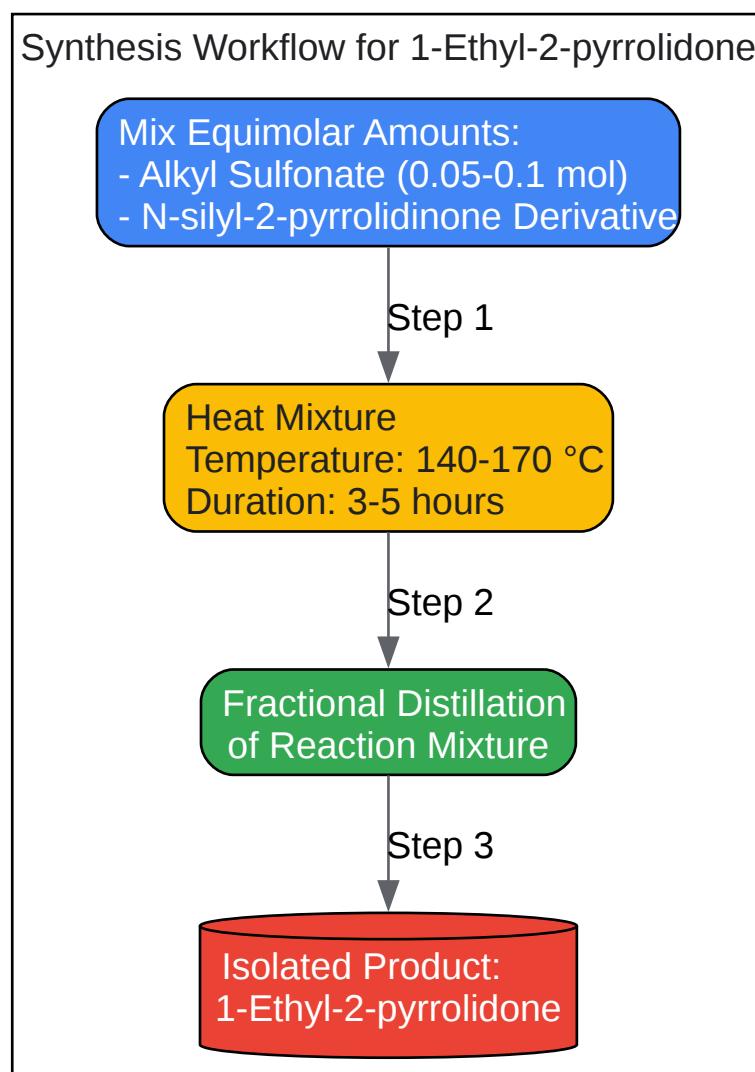
- N-Ethylpyrrolidone
- 2-Pyrrolidinone, 1-ethyl-
- Agsol Ex 2
- N-Ethyl-2-azapentanone
- N-Ethylbutyrolactam

Physicochemical Properties

1-Ethylpyrrolidin-2-one is a polar aprotic solvent with properties that make it suitable for a wide range of applications.[3][7] It is a colorless, clear liquid characterized by high solvency, low vapor pressure, and miscibility with water and most common organic solvents.[3][7][8] The key quantitative properties are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₁ NO	[2][3][5][8]
Molecular Weight	113.16 g/mol	[2][3][9]
CAS Number	2687-91-4	[1][3][5][9]
EC Number	220-250-6	[1][2][9]
Density	0.992 g/mL at 25 °C	[3][8][9]
	1.0 g/cm ³ at 20 °C	
Boiling Point	97 °C at 20 mmHg	[3][8][9]
Melting Point	87.5-88.5 °C	[8]
Flash Point	91 °C (195.8 °F) - Closed Cup	
169 °F	[8]	
Water Solubility	1000 g/L at 23 °C	[8]
Miscible	[7]	
Vapor Pressure	0.18 hPa at 20 °C	
Refractive Index	n _{20/D} 1.465	[3][9]
pH	8-9 (100 g/L in H ₂ O at 20 °C)	

Experimental Protocols


Synthesis of 1-Ethyl-2-pyrrolidone

A general laboratory-scale synthesis involves the reaction of an N-silylated pyrrolidinone derivative with an alkyl sulfonate.[10]

General Procedure:

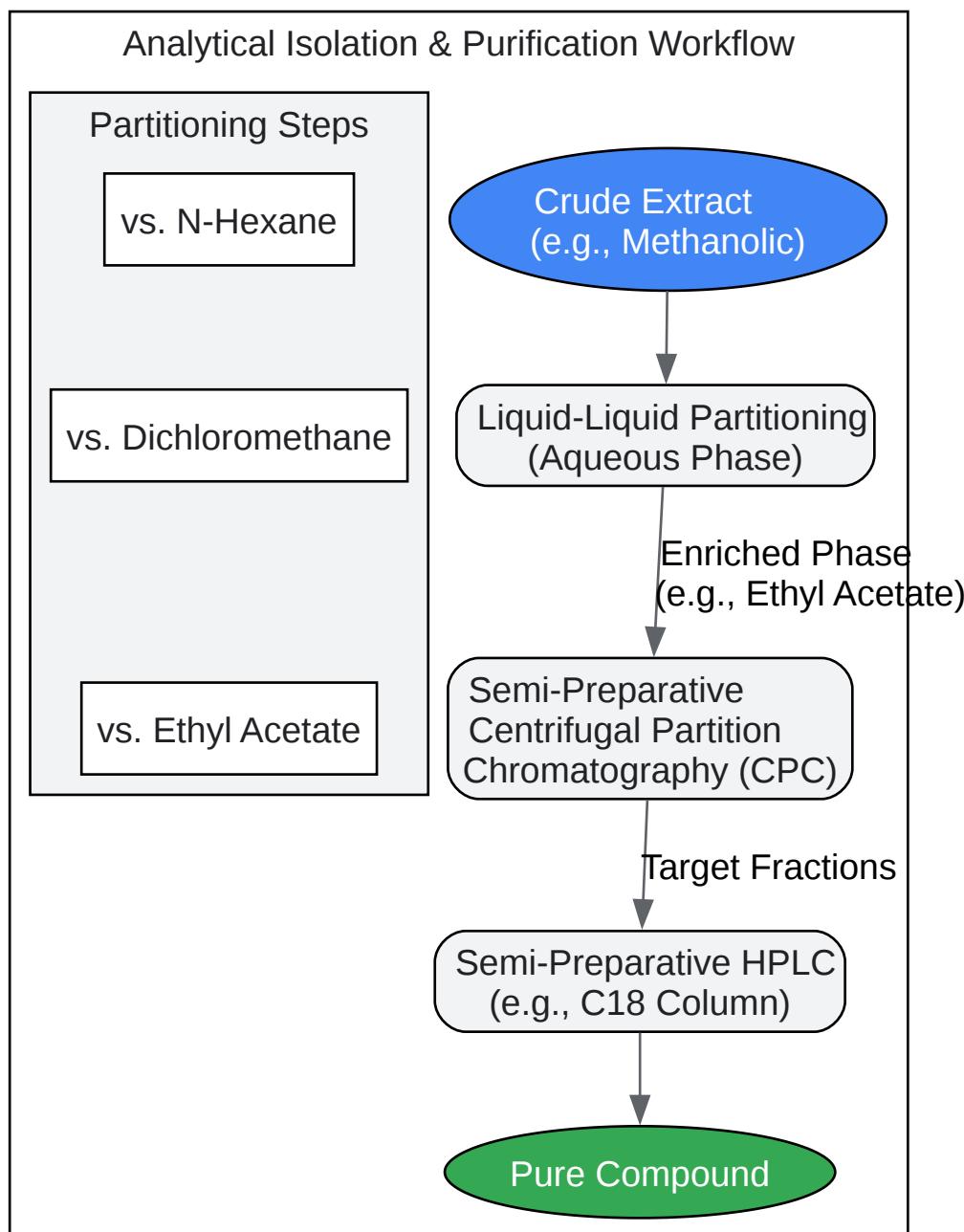
- An equimolar mixture of an alkyl sulfonate (e.g., Ethyl benzenesulphonate, 0.05-0.1 mol) and an N-silyl derivative of 2-pyrrolidinone (e.g., 1-TRIMETHYLSILYL-2-PYRROLIDINONE) is prepared in a suitable reaction vessel.[3][10]

- The mixture is heated at a temperature range of 140-170 °C for a duration of 3 to 5 hours. [10]
- Upon completion of the reaction, the resulting product mixture is subjected to fractional distillation to isolate the pure 1-Ethyl-2-pyrrolidone.[10]

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of 1-Ethyl-2-pyrrolidone.

Analytical Isolation and Purification Workflow


In drug development and natural product chemistry, isolating target compounds is a common challenge. The following protocol outlines a general workflow for the isolation and purification of

a moderately polar compound like **1-Ethylpyrrolidin-2-one** or its derivatives from a complex matrix (e.g., a crude reaction mixture or natural extract), based on chromatographic principles.

[11]

Methodology:

- Initial Extraction: The process begins with a crude extract (e.g., a methanolic extract). This is typically diluted with water to facilitate liquid-liquid partitioning.[11]
- Liquid-Liquid Partitioning: A sequential liquid-liquid extraction is performed to remove impurities and enrich the target compound.
 - Defatting: The aqueous extract is first partitioned against a non-polar solvent like N-hexane to remove highly lipophilic compounds.[11]
 - Intermediate Polarity Removal: Subsequently, a solvent of intermediate polarity, such as dichloromethane, is used to remove other unwanted compounds.[11]
 - Target Extraction: The target compound is then extracted from the aqueous phase into a more polar solvent, typically ethyl acetate. This phase is collected as it is now enriched with the compound of interest.[11]
- Pre-fractionation (CPC): The enriched extract (e.g., the ethyl acetate phase) is concentrated and subjected to Centrifugal Partition Chromatography (CPC). This technique serves as a semi-preparative step to separate compounds based on their partition coefficients in a biphasic solvent system, further purifying the target fraction.[11]
- Final Purification (HPLC): Fractions from CPC containing the target compound are pooled and subjected to a final purification step using semi-preparative High-Performance Liquid Chromatography (HPLC), often with a C18 column, to yield the pure compound.[11]

[Click to download full resolution via product page](#)

Workflow for isolating a target compound from a complex mixture.

Applications in Research and Development

1-Ethylpyrrolidin-2-one is a versatile compound with numerous applications in industrial and research settings.

- Solvent: It is widely used as a highly efficient, polar aprotic solvent. Its applications include dissolving a wide range of polymers, use in coatings, paint strippers, and in the electronics industry.[12]
- Chemical Synthesis: It serves as a chemical intermediate for the synthesis of pharmaceuticals, agrochemicals, and dyes.[8]
- Drug Formulation: In pharmaceuticals, it is used in drug formulations to aid in the solubilization of active pharmaceutical ingredients (APIs).[12] It has been studied as a transdermal absorption-enhancing compound, facilitating the delivery of drugs through the skin.[3][9]
- Energy Storage: The compound is utilized as a component in electrolytes for lithium-ion batteries, where it can improve conductivity and overall performance.[12]
- Petrochemical Industry: It is employed for gas desulfurization and in extraction processes for compounds like butadiene.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Registration Dossier - ECHA [echa.europa.eu]
- 2. N-ethyl-2-pyrrolidone | C6H11NO | CID 17595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Ethyl-2-pyrrolidone | 2687-91-4 [chemicalbook.com]
- 4. 1-Ethyl-2-pyrrolidinone (CAS 2687-91-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 1-Ethyl-2-pyrrolidinone [webbook.nist.gov]
- 6. 1-Ethyl-2-pyrrolidinone [webbook.nist.gov]
- 7. 1-Ethyl-2-Pyrrolidone For Sale | 2687-91-4 [whamine.com]
- 8. chembk.com [chembk.com]

- 9. N-乙基-2-吡咯烷酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 1-Ethyl-2-pyrrolidone synthesis - chemicalbook [chemicalbook.com]
- 11. Isolation of N-Ethyl-2-pyrrolidinone-Substituted Flavanols from White Tea Using Centrifugal Countercurrent Chromatography Off-Line ESI-MS Profiling and Semi-Preparative Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [IUPAC name and synonyms for 1-Ethylpyrrolidin-2-one]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1215724#iupac-name-and-synonyms-for-1-ethylpyrrolidin-2-one>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com